(R)-NX-2127

説明

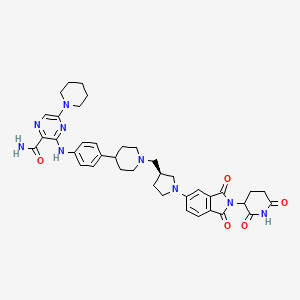

Zelebrudomide, (S)- is the S-enantiomer of zelebrudomide, an orally bioavailable chimeric targeting molecule (CTM) and targeted degrader of Bruton's tyrosine kinase (BTK), with potential immunomodulatory drug (IMiD) and antineoplastic activities. Zelebrudomide is comprised of a cereblon (CRBN)-binding moiety conjugated, via a linker, to a BTK-binding moiety. Upon administration, zelebrudomide targets and binds to BTK with its BTK-targeting moiety. Upon binding, the CRBN-binding moiety recruits CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This catalyzes ubiquitination and proteasome-mediated degradation of BTK, and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. In addition, zelebrudomide catalyzes the degradation of CRBN neosubstrates Aiolos (IKZF3) and Ikaros (IKZF1), two transcription factors regulating T-cell function. This modulates the activity of the immune system and increases the activation of T-lymphocytes, thereby increasing T-cell-mediated anti-tumor effects. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival. CRBN, the substrate recognition component of the CRL4-CRBN E3 ubiquitin ligase complex, plays a key role in the ubiquitination of certain proteins. Compared to BTK inhibitors, zelebrudomide may overcome tumor resistance associated with BTK inhibitor-induced resistance mutations.

特性

CAS番号 |

2416131-46-7 |

|---|---|

分子式 |

C39H45N9O5 |

分子量 |

719.8 g/mol |

IUPAC名 |

3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m0/s1 |

InChIキー |

XLWJWCMQMBVNSG-ACXKHFGCSA-N |

異性体SMILES |

C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@@H]5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |

正規SMILES |

C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-NX-2127: Structure, Chemical Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of this compound, a clinical-stage, orally bioavailable Bruton's tyrosine kinase (BTK) protein degrader. The document details its chemical structure, properties, mechanism of action, and summarizes key preclinical data. Methodologies for critical experiments are also outlined to support further research and development.

Core Chemical Properties

This compound is a synthetic organic molecule designed as a heterobifunctional degrader.[1] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[2]

| Property | Value | Source |

| IUPAC Name | 3-[4-[1-[[(3R)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide | [1][3] |

| Molecular Formula | C₃₉H₄₅N₉O₅ | [4][5] |

| Molecular Weight | 719.83 g/mol | [4][5] |

| CAS Number | 3024312-52-2 | [4][5] |

| SMILES | C1CCN(CC1)C2=NC(=C(C(=O)N)N=C2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@H]5CCN(C5)C6=CC=C7C(=C6)C(=O)N(C8CCC(=O)NC8=O)C7=O | [3] |

| Appearance | Light yellow to yellow solid | [4][5] |

Mechanism of Action: Dual-Action Protein Degradation

This compound operates through a dual mechanism of action. It functions as a proteolysis-targeting chimera (PROTAC) to degrade BTK and as a molecular glue to degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] This dual activity not only targets the primary driver of B-cell malignancies but also provides immunomodulatory effects.[6][7]

The core mechanism involves the recruitment of the cereblon E3 ubiquitin ligase complex to the target proteins, leading to their polyubiquitination and subsequent degradation by the proteasome.[8] This degradation-based approach is effective against both wild-type BTK and clinically relevant mutant forms that confer resistance to traditional BTK inhibitors.[7][8]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Efficacy and Potency

This compound demonstrates potent degradation of BTK and immunomodulatory targets, along with significant anti-proliferative activity in cancer cell lines.

Degradation and Anti-Proliferative Activity

| Target/Cell Line | Assay Type | Value (nM) | Notes | Source |

| BTK (Wild-Type) | DC₅₀ | 0.5 - 4.5 | Varies by cell line and experimental conditions. | [9] |

| BTK (C481S Mutant) | DC₅₀ | 9.68 | TMD8 Cells | [10] |

| BTK (V416L Mutant) | DC₅₀ | 4.17 | TMD8 Cells | [10] |

| BTK (T474I Mutant) | DC₅₀ | 2.41 | TMD8 Cells | [10] |

| BTK (L528W Mutant) | DC₅₀ | 1.86 | TMD8 Cells | [10] |

| IKZF1 | DC₅₀ | 25 - 57 | Varies by cell line. | [9][11] |

| IKZF3 | DC₅₀ | 36 - 54 | Varies by cell line. | [9][11] |

| TMD8 (WT BTK) | GI₅₀ | 12 | 72-hour time point. | [10] |

| TMD8 (C481S BTK) | GI₅₀ | 39 | 72-hour time point. | [10] |

| TMD8 (V416L BTK) | GI₅₀ | 28 | 72-hour time point. | [10] |

| TMD8 (T474I BTK) | GI₅₀ | 18 | 72-hour time point. | [10] |

| TMD8 (L528W BTK) | GI₅₀ | 14 | 72-hour time point. | [10] |

Binding Affinity

| Target | Assay Type | IC₅₀ (nM) | Source |

| BTK (Wild-Type) | FRET-based ligand displacement | 9 | [10] |

| BTK (C481S Mutant) | FRET-based ligand displacement | 19 | [10] |

| BTK (T474I Mutant) | FRET-based ligand displacement | 7 | [10] |

Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated the oral bioavailability of this compound.

| Species | Dose | Parameter | Value | Source |

| Mouse (BALB/c) | 1 mg/kg i.v. | t½ | 2.9 h | [10] |

| Cₘₐₓ | 1.25 µM | [10] | ||

| AUCinf | 4.49 h·µM | [10] | ||

| Mouse (BALB/c) | 10 mg/kg p.o. | t½ | 3.0 h | [10] |

| Tₘₐₓ | 6 h | [10] | ||

| Cₘₐₓ | 1.28 µM | [10] | ||

| AUCinf | 15.7 h·µM | [10] | ||

| Oral Bioavailability (F) | 36% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BTK degraders. Below are outlines for key assays.

Western Blot for BTK Degradation

This assay quantifies the reduction of BTK protein levels in cells following treatment with this compound.

-

Cell Culture and Treatment : Plate cells (e.g., TMD8) and treat with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE : Normalize protein amounts, add loading buffer, and separate proteins by size on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for BTK.[12] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[12]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection : Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

-

Analysis : Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.

The following diagram outlines the general workflow for a Western Blot experiment.

Cell Viability Assay (GI₅₀ Determination)

This assay measures the effect of this compound on cell proliferation and survival.

-

Cell Seeding : Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment : Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).

-

Viability Reagent : Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.

-

Signal Measurement : Measure luminescence or fluorescence using a plate reader.

-

Data Analysis : Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ (concentration causing 50% growth inhibition).

FRET-Based Ligand Displacement Assay (IC₅₀ Determination)

This biochemical assay measures the binding affinity of this compound to the BTK protein.

-

Assay Preparation : In a microplate, combine a fluorescently labeled BTK tracer, the BTK protein, and varying concentrations of this compound.

-

Incubation : Allow the components to incubate and reach binding equilibrium.

-

FRET Measurement : Measure the Förster Resonance Energy Transfer (FRET) signal. The binding of the tracer to BTK produces a high FRET signal.

-

Data Analysis : this compound competes with the tracer for binding to BTK, causing a decrease in the FRET signal. Plot the signal against the compound concentration to determine the IC₅₀ value.

Clinical Development

This compound has advanced into first-in-human clinical trials for patients with relapsed or refractory B-cell malignancies.[6][7] Early clinical data has shown that daily oral dosing can achieve deep and sustained degradation of BTK in patients.[6][7] The dual mechanism of degrading BTK and exerting immunomodulatory effects offers a promising therapeutic strategy, particularly for patients who have developed resistance to existing BTK inhibitors.[13][14]

References

- 1. NX-2127 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. m.youtube.com [m.youtube.com]

- 3. NX-2127 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]

- 10. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]

- 11. NX-2127 | BTK | TargetMol [targetmol.com]

- 12. benchchem.com [benchchem.com]

- 13. ashpublications.org [ashpublications.org]

- 14. targetedonc.com [targetedonc.com]

(R)-NX-2127: A Technical Guide to the Targeted Degradation of IKZF1 and IKZF3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-NX-2127 is a novel, orally bioavailable small molecule that functions as a dual-action agent, inducing the degradation of both Bruton's tyrosine kinase (BTK) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is achieved through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. The degradation of IKZF1 and IKZF3, key regulators of lymphocyte development and function, represents a significant immunomodulatory activity. This technical guide provides a comprehensive overview of the mechanism of action, quantitative degradation data, and detailed experimental protocols relevant to the this compound-mediated degradation of IKZF1 and IKZF3.

Mechanism of Action: Molecular Glue-Mediated Degradation

This compound acts as a "molecular glue," facilitating a novel interaction between the CRBN E3 ubiquitin ligase and the neosubstrates IKZF1 and IKZF3.[1][2] By binding to CRBN, NX-2127 alters its substrate specificity, leading to the polyubiquitination of IKZF1 and IKZF3.[3][4] These ubiquitinated transcription factors are then recognized and targeted for degradation by the 26S proteasome.[5] This targeted degradation results in the downstream modulation of immune cell activity, including T-cell activation.[6][7]

Quantitative Degradation Data

The following tables summarize the in vitro and clinical data for the this compound-mediated degradation of IKZF1 and IKZF3.

Table 1: In Vitro Degradation of IKZF1 and IKZF3 by this compound

| Parameter | IKZF1 | IKZF3 | Cell Line | Reference |

| DC50 | 25 nM | 54 nM | Primary Human T Cells | [6][7] |

| DC50 | 45.0 - 82.5 nM | 18.3 - 31.2 nM | TMD8 | [5] |

Table 2: Clinical Degradation of Ikaros (IKZF1) in Peripheral Blood Mononuclear Cells (PBMCs) from Patients with B-Cell Malignancies (NCT04830137)

| Dose Level | Mean Ikaros Degradation | Timepoint | Reference |

| 100 mg | ~40-50% remaining | Cycle 1 Day 22 | [8] |

| 200 mg | ~20-30% remaining | Cycle 1 Day 22 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the degradation of IKZF1 and IKZF3 by this compound.

Western Blotting for IKZF1 and IKZF3 Degradation

This protocol is adapted from standard western blotting procedures and information gleaned from the supplementary materials of relevant publications.

Materials:

-

Cell Lines: TMD8, Primary Human PBMCs

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-β-Actin or Rabbit anti-GAPDH.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with varying concentrations of this compound for different time points.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (β-Actin or GAPDH).

Intracellular Flow Cytometry for IKZF1 Staining in Lymphocytes

This protocol outlines the steps for intracellular staining of IKZF1 in lymphocytes to assess degradation at a single-cell level.

Materials:

-

Cell Samples: PBMCs from treated patients or in vitro treated cells.

-

Surface Antibodies: Fluorochrome-conjugated antibodies against lymphocyte markers (e.g., CD3, CD19).

-

Fixation/Permeabilization Buffer Kit.

-

Intracellular Antibody: Fluorochrome-conjugated anti-IKZF1 antibody.

-

Flow Cytometer.

Procedure:

-

Surface Staining: Stain cells with antibodies against surface markers.

-

Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.

-

Intracellular Staining: Stain the permeabilized cells with the anti-IKZF1 antibody.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on specific lymphocyte populations and analyze the mean fluorescence intensity (MFI) of IKZF1 to determine the extent of degradation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IKZF1/3 Degradation

HTRF assays provide a high-throughput method for quantifying protein degradation.

Principle: The assay utilizes two antibodies targeting different epitopes on IKZF1 or IKZF3. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). In the presence of the target protein, the antibodies bind, bringing the donor and acceptor into close proximity, resulting in a FRET signal. The signal intensity is proportional to the amount of target protein.

Procedure:

-

Cell Lysis: Lyse cells treated with this compound.

-

Assay Plate Preparation: Add cell lysates and HTRF antibody reagents to a microplate.

-

Incubation: Incubate the plate to allow for antibody binding.

-

Signal Detection: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the percentage of protein degradation relative to untreated controls.

Conclusion

This compound effectively induces the degradation of the key immunomodulatory proteins IKZF1 and IKZF3 through a molecular glue mechanism involving the CRBN E3 ligase. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the activity of this promising therapeutic agent. The dual degradation of BTK and the Ikaros family of transcription factors positions this compound as a novel therapeutic strategy for B-cell malignancies with the potential for both direct anti-tumor and immunomodulatory effects.

References

- 1. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. beyondspringpharma.com [beyondspringpharma.com]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nurixtx.com [nurixtx.com]

(R)-NX-2127: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of (R)-NX-2127, a novel, orally bioavailable, dual-function molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and modulates the activity of the E3 ubiquitin ligase cereblon (CRBN). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and associated signaling pathways.

Core Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to BTK and CRBN, a component of the E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of BTK.[1] This mechanism of action is distinct from traditional BTK inhibitors that only block the kinase activity. By degrading the entire BTK protein, this compound can overcome resistance mechanisms associated with mutations in the BTK active site.[2]

Furthermore, by engaging CRBN, this compound exhibits immunomodulatory activity through the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of CRBN.[2] This dual activity of BTK degradation and immunomodulation presents a promising therapeutic strategy for B-cell malignancies.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Degradation Potency of this compound

| Target | Assay Type | Cell Line | Value | Reference |

| Wild-type BTK | FRET-based ligand displacement | - | IC50 = 9 nM | [4] |

| BTK C481S Mutant | FRET-based ligand displacement | - | IC50 = 19 nM | [4] |

| BTK T474I Mutant | FRET-based ligand displacement | - | IC50 = 7 nM | [4] |

| Wild-type BTK | Degradation Assay | TMD8 | DC50 = 1.94 nM | [4] |

| BTK C481S Mutant | Degradation Assay | TMD8 | DC50 = 9.68 nM | [4] |

| BTK V416L Mutant | Degradation Assay | TMD8 | DC50 = 4.17 nM | [4] |

| BTK T474I Mutant | Degradation Assay | TMD8 | DC50 = 2.41 nM | [4] |

| BTK L528W Mutant | Degradation Assay | TMD8 | DC50 = 1.86 nM | [4] |

| BTK | Degradation Assay | - | Dmax = 94% | |

| IKZF1 | Degradation Assay | - | DC50 = 57 nM | |

| IKZF3 | Degradation Assay | - | DC50 = 36 nM |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | BTK Genotype | Value | Reference |

| TMD8 | Wild-type | GI50 = 12 nM | [4] |

| TMD8 | C481S Mutant | GI50 = 39 nM | [4] |

| TMD8 | V416L Mutant | GI50 = 28 nM | [4] |

| TMD8 | T474I Mutant | GI50 = 18 nM | [4] |

| TMD8 | L528W Mutant | GI50 = 14 nM | [4] |

Table 3: In Vivo Efficacy of this compound in a TMD8 Xenograft Mouse Model

| Dose (p.o.) | Tumor Growth Inhibition (Day 24) | BTK Degradation (Peripheral B cells) | BTK Degradation (Tumor) | Reference |

| 10 mg/kg | 58% | 69% | 80% | [4] |

| 30 mg/kg | 74% | 80% | 84% | [4] |

| 90 mg/kg | 100% | 91% | 90% | [4] |

Table 4: In Vivo BTK Degradation in Cynomolgus Monkeys

| Dose (p.o., q.d.) | Time Point | BTK Degradation in B cells | Reference |

| 1, 3, or 10 mg/kg | 4 hours | ~50% | [4] |

| 1, 3, or 10 mg/kg | 24 hours | ~90% | [4] |

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. The specific details of the studies conducted by Nurix Therapeutics may vary.

1. FRET-based Ligand Displacement Assay for BTK Binding Affinity

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase active site.

-

Materials: Recombinant human BTK protein, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled kinase tracer, test compound (this compound), assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

-

Incubate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The FRET signal is inversely proportional to the binding of the test compound. Calculate the IC50 value by fitting the data to a dose-response curve.

-

2. Western Blot for BTK and Neosubstrate Degradation

This technique is used to quantify the amount of a specific protein in a sample.

-

Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-BTK, anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

-

3. Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials: Cancer cell lines (e.g., TMD8), cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the GI50 (the concentration that inhibits cell growth by 50%) by plotting the absorbance against the drug concentration.

-

4. In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Materials: Immunocompromised mice (e.g., NOD-SCID), a human cancer cell line (e.g., TMD8), this compound formulation for oral administration, calipers for tumor measurement.

-

Procedure:

-

Subcutaneously implant the human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at the specified doses and schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis (e.g., western blot for BTK degradation).

-

Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and vehicle control groups.

-

Visualizations

The following diagrams illustrate the key mechanisms and pathways related to the preclinical pharmacology of this compound.

Caption: Mechanism of Action of this compound.

Caption: Western Blot Workflow for Degradation Assessment.

Caption: In Vivo Xenograft Model Workflow.

References

(R)-NX-2127 First-in-Human Clinical Trial: A Technical Overview

An in-depth guide for researchers and drug development professionals on the initial clinical findings for the novel BTK degrader, (R)-NX-2127.

This technical whitepaper provides a comprehensive analysis of the first-in-human clinical trial data for this compound, a first-in-class, orally bioavailable Bruton's tyrosine kinase (BTK) targeted protein degrader. The document summarizes key quantitative data from the Phase 1a/1b study (NCT04830137), details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.

Core Clinical Data Summary

The following tables present a consolidated view of the quantitative data reported from the initial phases of the NX-2127-001 clinical trial in patients with relapsed or refractory B-cell malignancies.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value (as of June 9, 2023) | Citations |

| Total Enrolled Patients | 47 | [1] |

| Median Age (Range) | 74 years (50-92) | [1] |

| Sex (Male) | 66% | [1] |

| Median Prior Lines of Therapy (CLL) | 5 (Range 2-11) | [1] |

| Median Prior Lines of Therapy (NHL) | 4 (Range 2-10) | [1] |

| Prior BTK inhibitor | 100% (CLL patients) | [2] |

| Prior Venetoclax | 76.5% (CLL patients) | [2] |

| BTK Resistance Mutations (CLL) | 48% with one or more |

Table 2: Dosing Cohorts in Phase 1a Dose Escalation

| Dose Level | Number of Patients | Citations |

| 100 mg once daily | 28 | [1] |

| 200 mg once daily | 10 | [1] |

| 300 mg once daily | 9 | [1] |

Table 3: Preliminary Efficacy in Chronic Lymphocytic Leukemia (CLL)

| Efficacy Measure | Result | Citations |

| Overall Response Rate (ORR) | 33% (95% CI 12–62%) | |

| Best Overall Response (at 6 months) | 50% | [3] |

| BTK Degradation (Steady State) | >80% at 100 mg, >90% at 200 mg | [4] |

Note: Efficacy data is preliminary and based on heavily pretreated patient populations.

Table 4: Preliminary Efficacy in Non-Hodgkin's Lymphoma (NHL)

| Efficacy Measure | Result | Citations |

| Complete Responses (CR) | 2 | [1] |

| Partial Responses (PR) | 1 | [1] |

| Stable Disease (SD) | 3 | [1] |

| Progressive Disease (PD) | 5 | [1] |

Table 5: Safety and Tolerability Profile (Most Common Treatment-Emergent Adverse Events - TEAEs)

| Adverse Event (Any Grade) | Percentage of Patients | Citations |

| Fatigue | 48.9% | [1] |

| Neutropenia | 42.6% | [1] |

| Hypertension | 36.2% | [1] |

| Contusion | 27.7% | [1] |

| Atrial Fibrillation | 12.8% | [1] |

| Adverse Event (Grade ≥3) | Percentage of Patients | Citations |

| Neutropenia | 38.3% | [1] |

| Hypertension | 14.9% | [1] |

| Anemia | 12.8% | [1] |

| Atrial Fibrillation | 6.4% | [1] |

Experimental Protocols

Study Design: NX-2127-001 (NCT04830137)

The first-in-human trial of NX-2127 is a multicenter, open-label, Phase 1a/1b study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered NX-2127.[2][5]

-

Phase 1a (Dose Escalation): This portion of the trial was designed to determine the recommended Phase 1b dose.[2] It enrolled adult patients with relapsed or refractory B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), and Waldenström's Macroglobulinemia (WM).[1][6] Patients received NX-2127 orally once daily in 28-day cycles, starting at a dose of 100 mg.[2]

-

Phase 1b (Cohort Expansion): Upon determination of a safe and effective dose, this phase involves enrolling expanded cohorts of patients with specific B-cell malignancies to further evaluate the safety and efficacy of NX-2127.[2]

Patient Population

The study enrolled adult patients with relapsed or refractory B-cell malignancies who had failed a median of five prior therapies. A significant portion of the CLL patient population had previously received both a BTK inhibitor and a BCL2 inhibitor, with some having also been treated with the non-covalent BTK inhibitor pirtobrutinib. Notably, 48% of the CLL patients had one or more identified BTK resistance mutations prior to treatment with NX-2127.

Pharmacodynamic Assessments

The study protocol included assessments of BTK protein levels in peripheral blood to measure the extent of degradation.[4] In the initial dose cohorts, BTK degradation was observed to exceed 80% at a steady state with the 100 mg dose and over 90% with the 200 mg dose.[4] The degradation of the cereblon neo-substrate Ikaros was also observed.[1]

Visualizations

Mechanism of Action: BTK and Ikaros/Aiolos Degradation

NX-2127 is a heterobifunctional molecule that acts as a targeted protein degrader.[7] It simultaneously binds to Bruton's tyrosine kinase (BTK) and the E3 ubiquitin ligase cereblon (CRBN).[7][8] This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[2] In addition to BTK, NX-2127 also leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neo-substrates of the cereblon E3 ligase, providing an additional immunomodulatory effect.[2][8]

Caption: Mechanism of action for NX-2127.

Experimental Workflow: Phase 1a/1b Clinical Trial

The clinical trial follows a structured workflow, beginning with patient screening and enrollment into the dose-escalation phase. Following the determination of a safe and effective dose, the trial progresses to cohort expansion to gather more robust data on specific B-cell malignancies.

Caption: Workflow of the NX-2127-001 Phase 1a/1b trial.

References

- 1. A First-in-Human Phase 1 Trial of NX-2127, a First-in-Class Bruton's Tyrosine Kinase (BTK) Dual-Targeted Protein Degrader with Immunomodulatory Activity, in Patients with Relapsed/Refractory B Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. cllsociety.org [cllsociety.org]

- 4. targetedonc.com [targetedonc.com]

- 5. Nurix Therapeutics Announces Initial Data from the First Phase 1a Dose Escalation Trial of NX-2127 in Patients with Relapsed or Refractory B Cell Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-NX-2127: A Technical Guide to a Dual-Action BTK and Immunomodulatory Degrader

For Researchers, Scientists, and Drug Development Professionals

(R)-NX-2127 is an investigational agent and is not approved for any use in any country.)

Introduction

This compound is a novel, orally bioavailable small molecule that represents a significant advancement in the field of targeted protein degradation. As a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), this compound is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Uniquely, it also possesses immunomodulatory activity by concurrently inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] This dual mechanism of action positions this compound as a promising therapeutic candidate for B-cell malignancies, including those that have developed resistance to conventional BTK inhibitors.[1][7][8]

This technical guide provides an in-depth overview of the this compound targeted protein degradation pathway, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core mechanisms of action.

Core Mechanism of Action

This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, simultaneously binding to its target protein, BTK, and to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the proteasome.

Furthermore, the CRBN-binding moiety of this compound confers immunomodulatory properties similar to those of immunomodulatory drugs (IMiDs). By engaging CRBN, this compound also leads to the ubiquitination and subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3), key regulators of lymphocyte development and function.[3][5][6]

Targeted Protein Degradation Pathway

The degradation pathway initiated by this compound can be broken down into several key steps:

-

Ternary Complex Formation: this compound binds to both BTK and the CRBN subunit of the E3 ubiquitin ligase complex, forming a ternary complex.

-

Ubiquitination: The close proximity of BTK to the E3 ligase within this complex allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling of this compound: After inducing degradation, this compound is released and can engage in further catalytic cycles of degradation.

A similar process leads to the degradation of the neosubstrates Ikaros and Aiolos.

Downstream Signaling Effects

The degradation of BTK effectively shuts down the BCR signaling cascade, which is crucial for the proliferation and survival of malignant B-cells. This leads to the inhibition of downstream pathways such as PLCγ2, ERK, and NF-κB.

The degradation of Ikaros and Aiolos has two major consequences. Firstly, it directly induces apoptosis in myeloma cells. Secondly, it has an immunomodulatory effect by enhancing the activity of T cells and Natural Killer (NK) cells, leading to an improved anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Cell Line | Target | DC50 (nM) | Dmax (%) | GI50 (nM) |

| TMD8 (WT BTK) | BTK | 1.94 | >90 | 12 |

| TMD8 (C481S BTK) | BTK | 9.68 | >90 | 39 |

| TMD8 (V416L BTK) | BTK | 4.17 | >90 | 28 |

| TMD8 (T474I BTK) | BTK | 2.41 | >90 | 18 |

| TMD8 (L528W BTK) | BTK | 1.86 | >90 | 14 |

| Human T-cells | Ikaros (IKZF1) | - | - | Potent |

| Human T-cells | Aiolos (IKZF3) | - | - | Potent |

Data compiled from publicly available sources.[5]

Table 2: Binding Affinity

| Target | IC50 (nM) | Assay |

| Wild-type BTK | 9 | FRET-based ligand displacement |

| T474I mutant BTK | 7 | FRET-based ligand displacement |

| C481S mutant BTK | 19 | FRET-based ligand displacement |

Data compiled from publicly available sources.[5]

Table 3: Clinical Trial Data (NX-2127-001)

| Parameter | Value |

| Mean BTK Degradation (CLL patients, Cycle 1 Day 22) | 86% |

| Overall Response Rate (ORR) in heavily pretreated CLL | 33% |

Data from the Phase 1a/b study (NCT04830137) as of September 21, 2022.[1][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Western Blot for BTK Degradation

This protocol describes the assessment of BTK protein degradation in cultured cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., TMD8) at a suitable density in a multi-well plate.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BTK levels to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the measurement of cell viability to determine the anti-proliferative effects of this compound.

-

Cell Plating:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the BTK-(R)-NX-2127-CRBN ternary complex.

-

Reagents:

-

Tagged BTK protein (e.g., GST-tagged).

-

Tagged CRBN-DDB1 complex (e.g., His-tagged).

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium).

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).

-

This compound in a dilution series.

-

-

Assay Setup:

-

In a microplate, combine the tagged proteins, labeled antibodies, and this compound at various concentrations.

-

Incubate the mixture to allow for complex formation.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at two wavelengths, e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

-

Conclusion

This compound is a pioneering molecule in the field of targeted protein degradation, offering a dual mechanism of action that combines the potent degradation of BTK with immunomodulatory effects through the degradation of Ikaros and Aiolos. This innovative approach holds the potential to overcome resistance to existing BTK inhibitors and provide a new therapeutic option for patients with B-cell malignancies. The data summarized in this guide highlight the promising preclinical and early clinical activity of this compound, and the detailed experimental protocols provide a framework for further research and development in this exciting area of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. Ubiquitination Assay - Profacgen [profacgen.com]

- 6. benchchem.com [benchchem.com]

- 7. ch.promega.com [ch.promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

Methodological & Application

(R)-NX-2127: In Vitro Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NX-2127 is a novel, orally bioavailable, bifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. It is designed to induce the degradation of both Bruton's tyrosine kinase (BTK) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). By engaging the cereblon (CRBN) E3 ubiquitin ligase complex, this compound acts as a molecular glue to trigger the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2][3] This dual mechanism of action—direct targeting of a key B-cell signaling node and immunomodulatory effects through Ikaros and Aiolos degradation—makes this compound a promising therapeutic candidate for B-cell malignancies, including those with acquired resistance to conventional BTK inhibitors.[2]

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, enabling researchers to robustly assess its degradation capacity and cellular effects.

Mechanism of Action: Dual Degradation Pathway

This compound's unique mode of action involves the simultaneous degradation of BTK and the neosubstrates IKZF1 and IKZF3. This is achieved through its ability to bind to both the target proteins and the CRBN E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in inducing degradation and inhibiting cell proliferation across various cell lines and BTK mutant statuses.

Table 1: this compound Degradation Potency (DC50)

| Cell Line | Target | DC50 (nM) | Assay Type |

| TMD8 (BTK-WT) | BTK | 1.94 - 4 | HTRF / Western Blot |

| TMD8 (BTK-C481S) | BTK | 9.68 - 13 | HTRF / Western Blot |

| TMD8 (BTK-V416L) | BTK | 4.17 | HTRF / Western Blot |

| TMD8 (BTK-T474I) | BTK | 2.41 | HTRF / Western Blot |

| TMD8 (BTK-L528W) | BTK | 1.86 | HTRF / Western Blot |

| REC-1 | BTK | 4 | HTRF |

| Mino | BTK | 6 | HTRF |

| Human T-Cells | Ikaros (IKZF1) | 54 | Not Specified |

| Human T-Cells | Aiolos (IKZF3) | 25 - 36 | Not Specified |

Data compiled from multiple sources.[3][4][5]

Table 2: this compound Anti-Proliferative Activity (GI50/EC50)

| Cell Line | BTK Status | GI50/EC50 (nM) | Assay Type |

| TMD8 (WT) | Wild-Type | 12 | CellTiter-Glo |

| TMD8 (C481S) | C481S Mutant | 21 - 39 | CellTiter-Glo |

| TMD8 (V416L) | V416L Mutant | 28 | CellTiter-Glo |

| TMD8 (T474I) | T474I Mutant | 18 | CellTiter-Glo |

| TMD8 (L528W) | L528W Mutant | 14 | CellTiter-Glo |

Data compiled from multiple sources.[3][4]

Experimental Protocols

BTK Degradation Assay (HTRF)

This protocol describes a high-throughput method to quantify BTK protein levels in cells treated with this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, REC-1, Mino)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

HTRF assay kit for BTK (e.g., from Cisbio)

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture: Culture B-cell lymphoma cells according to standard protocols.

-

Cell Plating: Seed cells in appropriate multi-well plates at a density that ensures logarithmic growth during the experiment.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a DMSO-only control.

-

Treatment: Add the this compound dilutions and DMSO control to the cells and incubate for 4 hours at 37°C and 5% CO2.

-

Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's instructions.

-

HTRF Assay: Perform the HTRF assay by adding the detection reagents to the cell lysates.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and normalize the data to the DMSO control. Determine the DC50 value by fitting the data to a four-parameter non-linear curve.[5]

Cell Viability Assay

This protocol outlines the measurement of cell viability in B-cell lymphoma cell lines after treatment with this compound to determine its anti-proliferative effects.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, REC-1)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® 2.0 Assay (Promega) or similar viability reagent

-

Luminometer

Procedure:

-

Cell Culture and Plating: Culture and seed the cells as described in the BTK degradation assay protocol.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, including a DMSO control.

-

Treatment: Add the compound dilutions to the cells and incubate for 3 to 5 days, depending on the cell line (3 days for TMD8, 5 days for REC-1).

-

Viability Measurement: On the day of analysis, allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of viable cells. Calculate the GI50 or EC50 value using a non-linear regression curve fit.

Ikaros and Aiolos Degradation Assay (Western Blot)

This protocol details the detection of Ikaros and Aiolos protein degradation in primary human T-cells or other suitable cell lines via Western blotting.

Materials:

-

Primary human T-cells or a suitable cell line

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Ikaros (IKZF1) and Aiolos (IKZF3)

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

-

Sample Preparation and SDS-PAGE: Prepare protein lysates for electrophoresis and run the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

IL-2 Secretion Assay

This protocol is for measuring the enhancement of IL-2 secretion from stimulated primary human T-cells, a key indicator of the immunomodulatory activity of this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)

-

IL-2 ELISA kit or other cytokine detection assay

-

Plate reader

Procedure:

-

PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood and culture them in appropriate medium.

-

Treatment and Stimulation: Treat the PBMCs with this compound and concurrently stimulate T-cell activation with anti-CD3/CD28 antibodies.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-2 secretion in this compound-treated samples to control samples to determine the fold-increase in secretion.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.nurixtx.com [ir.nurixtx.com]

- 4. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]

- 5. ir.nurixtx.com [ir.nurixtx.com]

Application Notes and Protocols for (R)-NX-2127 In Vivo Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo efficacy, pharmacokinetics, and pharmacodynamics of (R)-NX-2127, a dual-function Bruton's tyrosine kinase (BTK) and immunomodulatory imide drug (IMiD) degrader, in various mouse models. The accompanying protocols offer detailed methodologies for key experiments to facilitate the replication and further investigation of this compound's preclinical profile.

Application Notes

This compound is an orally bioavailable small molecule that induces the degradation of BTK and the IMiD neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) through the recruitment of the E3 ubiquitin ligase cereblon. This dual mechanism of action offers a promising therapeutic strategy for B-cell malignancies by targeting both tumor cell-intrinsic survival pathways and providing immunomodulatory effects. In vivo studies in mouse models have been crucial in elucidating the preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated potent anti-tumor activity in mouse xenograft models of B-cell malignancies. In a diffuse large B-cell lymphoma (DLBCL) model using TMD8 cells, oral administration of this compound led to a dose-dependent inhibition of tumor growth. Notably, it showed efficacy against both wild-type and ibrutinib-resistant C481S mutant BTK-expressing tumors, highlighting its potential to overcome acquired resistance to BTK inhibitors.

Pharmacokinetics in Mice

Pharmacokinetic studies in BALB/c mice have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following oral administration, the compound exhibits favorable pharmacokinetic properties, achieving plasma concentrations that are associated with in vivo efficacy.

In Vivo Pharmacodynamics: BTK Degradation

A key pharmacodynamic endpoint for this compound is the degradation of its target protein, BTK. In vivo studies have shown that oral administration of this compound leads to a dose-proportional decrease in BTK levels in circulating B cells and splenic B cells in mice. This demonstrates effective target engagement and degradation in relevant tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo mouse studies of this compound.

Table 1: Pharmacokinetics of this compound in BALB/c Mice

| Parameter | 1 mg/kg i.v. | 10 mg/kg p.o. |

| t½ (h) | 2.9 | 3.0 |

| Tmax (h) | 0.08 | 6 |

| Cmax (µM) | 1.25 | 1.28 |

| AUClast (h·µM) | 4.48 | 16 |

| AUCinf (h·µM) | 4.49 | 15.7 |

| F (%) | - | 36 |

Table 2: In Vivo BTK Degradation by this compound in a TMD8 Xenograft Mouse Model (24h post-dose)

| Dose (mg/kg p.o.) | BTK Decrease in Peripheral B cells (%) | BTK Decrease in Tumor Tissues (%) |

| 10 | 69 | 80 |

| 30 | 80 | 84 |

| 90 | 91 | 90 |

Table 3: Tumor Growth Inhibition by this compound in a TMD8 Xenograft Mouse Model (at Day 24)

| Dose (mg/kg p.o.) | Tumor Growth Inhibition (TGI) (%) |

| 10 | 58 |

| 30 | 74 |

| 90 | 100 |

Experimental Protocols

Disclaimer: The following protocols are compiled from publicly available information and standard laboratory procedures. Specific details may need to be optimized for individual laboratory conditions and animal models.

Protocol 1: TMD8 Xenograft Mouse Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous TMD8 DLBCL xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

TMD8 (human diffuse large B-cell lymphoma) cell line

-

Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

Matrigel (Corning)

-

RPMI-1640 medium (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture TMD8 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Implantation:

-

Harvest TMD8 cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at various doses).

-

Prepare this compound in the vehicle solution at the desired concentrations.

-

Administer this compound or vehicle orally (p.o.) once daily at the specified doses (e.g., 10, 30, 90 mg/kg).

-

-

Efficacy Assessment:

-

Continue treatment for the duration of the study (e.g., 24 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic studies).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Protocol 2: In Vivo BTK Degradation Assessment

This protocol outlines the procedure for assessing BTK protein degradation in peripheral blood and tumor tissue from treated mice.

Materials:

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

RBC lysis buffer

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibodies against BTK and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Collection:

-

Peripheral Blood: At specified time points after the final dose, collect blood from mice via cardiac puncture or retro-orbital bleeding into EDTA tubes.

-

Tumor Tissue: At the end of the efficacy study, excise tumors and snap-freeze them in liquid nitrogen or immediately process for protein extraction.

-

-

Protein Extraction:

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood by lysing red blood cells with RBC lysis buffer, followed by centrifugation. Lyse the PBMC pellet with protein lysis buffer.

-

Tumor Tissue: Homogenize the tumor tissue in protein lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

-

Western Blotting:

-

Normalize protein lysates to the same concentration and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for BTK and the loading control.

-

Normalize the BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation in the treated groups relative to the vehicle control group.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to BTK and IMiD neosubstrate degradation.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study using a xenograft mouse model.

Experimental Workflow for Pharmacodynamic (BTK Degradation) Study

Caption: Workflow for assessing in vivo BTK protein degradation.

Application Notes and Protocols for (R)-NX-2127 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NX-2127 is a novel, orally bioavailable bifunctional molecule designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Chronic activation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[1][2] Unlike traditional inhibitors, this compound acts as a degrader, harnessing the cell's natural ubiquitin-proteasome system to eliminate the BTK protein.[3][4][5]

Furthermore, this compound exhibits immunomodulatory activity by concurrently mediating the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual mechanism of action offers a promising therapeutic strategy for patients with relapsed or refractory B-cell malignancies, including those who have developed resistance to conventional BTK inhibitors.[1][3][5]

These application notes provide detailed protocols for key cell-based assays to evaluate the activity of this compound, enabling researchers to assess its potency and mechanism of action in relevant cellular models.

Mechanism of Action

This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase cereblon (CRBN) and BTK, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[3] It also induces the degradation of IKZF1 and IKZF3 through a similar molecular glue interaction with the cereblon E3 ubiquitin ligase complex.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. targetedonc.com [targetedonc.com]

- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of (R)-NX-2127-Mediated BTK Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NX-2127 is a potent, orally bioavailable Bruton's tyrosine kinase (BTK) targeting degrader for the treatment of B-cell malignancies. It is a heterobifunctional molecule that induces the degradation of BTK through the ubiquitin-proteasome system. This compound brings BTK into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK. A key feature of this compound is its dual activity; in addition to BTK, it also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the cereblon E3 ligase complex. This dual mechanism of action provides a novel therapeutic strategy for overcoming resistance to conventional BTK inhibitors.

These application notes provide a detailed protocol for the analysis of this compound-mediated degradation of BTK, IKZF1, and IKZF3 in cell lines using Western blotting.

Data Presentation

The following tables summarize the quantitative data on the degradation of BTK, IKZF1, and IKZF3 by this compound in relevant cell lines and patient samples.

Table 1: this compound-Mediated Degradation of BTK in TMD8 Cells

| Cell Line | BTK Genotype | Treatment Time | DC50 (nM) |

| TMD8 | Wild-Type | 4 hours | 4 |

| TMD8 | C481S Mutant | 4 hours | 13 |

DC50 (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein.

Table 2: this compound-Mediated Degradation of BTK and IKZF1 in Clinical Samples

| Patient Population | Treatment | Protein | Degradation |

| Relapsed/Refractory B-cell Malignancies | This compound | BTK | >80% degradation was achieved |

| Relapsed/Refractory B-cell Malignancies | This compound | Ikaros (IKZF1) | Degradation observed in all patients at all dose levels |

Experimental Protocols

This section provides a detailed methodology for a time-course experiment to analyze the degradation of BTK, IKZF1, and IKZF3 in the TMD8 human diffuse large B-cell lymphoma cell line following treatment with this compound.

Materials and Reagents

-

Cell Line: TMD8 (human B-cell lymphoma)

-

This compound

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

-

Protein Assay Kit: BCA or Bradford assay

-

SDS-PAGE Gels: 4-12% Bis-Tris gels (or similar)

-

Transfer Buffer

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-BTK antibody

-

Rabbit anti-IKZF1 (Ikaros) antibody

-

Rabbit anti-IKZF3 (Aiolos) antibody

-

Mouse or rabbit anti-GAPDH or anti-β-actin antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: Chemiluminescence imager

Experimental Procedure

-

Cell Culture and Treatment:

-

Culture TMD8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with a final concentration of 10 nM this compound for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). A vehicle control (DMSO) should be included for each time point.

-

-

Cell Lysis:

-

Following treatment, transfer the cells to a microcentrifuge tube and pellet by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold lysis buffer per 1 x 10^6 cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (anti-BTK, anti-IKZF1, or anti-IKZF3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control at the 0-hour time point.

-

Mandatory Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound-mediated BTK degradation.

Western Blot Experimental Workflow

Caption: Workflow for Western blot analysis of protein degradation.

BTK Signaling Pathway and this compound Intervention

Caption: BTK signaling pathway and the point of intervention by this compound.

Application Notes and Protocols for Measuring (R)-NX-2127 Efficacy in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NX-2127 is a novel, orally bioavailable, dual-function small molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and the immunomodulatory imide drug (IMiD) neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This chimeric targeting molecule recruits the cereblon (CRBN) E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This mechanism of action is distinct from traditional BTK inhibitors and has shown promise in overcoming resistance mediated by BTK mutations.[2][4] Furthermore, the degradation of Ikaros and Aiolos provides an additional immunomodulatory effect that may contribute to its anti-tumor activity in B-cell malignancies.[1][3]

These application notes provide a summary of the efficacy of this compound in various lymphoma cell lines and detailed protocols for key experiments to assess its activity.

Data Presentation

The efficacy of this compound has been demonstrated in several lymphoma cell lines, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). The following tables summarize the quantitative data on its degradation capacity and anti-proliferative effects.

Table 1: this compound Activity in TMD8 DLBCL Cell Lines [4]

| Cell Line | BTK Genotype | DC50 (nM) | GI50 (nM) |

| TMD8 | Wild-Type | 1.94 | 12 |

| TMD8 | C481S Mutant | 9.68 | 39 |

| TMD8 | V416L Mutant | 4.17 | 28 |

| TMD8 | T474I Mutant | 2.41 | 18 |

| TMD8 | L528W Mutant | 1.86 | 14 |

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.

Table 2: this compound-Mediated BTK Degradation in Mantle Cell Lymphoma Cell Lines [1]

| Cell Line | DC50 (nM) |

| Rec-1 | 4 |

| Mino | 6 |

DC50: Half-maximal degradation concentration.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Measuring this compound Efficacy

References

- 1. ir.nurixtx.com [ir.nurixtx.com]

- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nurixtx.com [nurixtx.com]

- 4. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]

Application Notes and Protocols for (R)-NX-2127 Treatment in Primary Patient Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NX-2127 is a novel, orally bioavailable, dual-function small molecule that induces degradation of Bruton's tyrosine kinase (BTK) and the immunomodulatory proteins Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This chimeric molecule functions as a molecular glue, bringing together the target proteins and the E3 ubiquitin ligase cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of action makes this compound a promising therapeutic agent for relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia (CLL), by simultaneously targeting the B-cell receptor (BCR) signaling pathway and modulating the tumor microenvironment.[1][4][5][6] Clinical studies have demonstrated that this compound can overcome resistance to both covalent and non-covalent BTK inhibitors.[4][6]

These application notes provide a summary of the clinical findings and detailed protocols for the in vitro evaluation of this compound in primary patient samples.

Clinical Efficacy in Primary Patient Samples

This compound has been evaluated in a Phase 1a/b clinical trial in heavily pretreated patients with relapsed/refractory B-cell malignancies.[4][5] The patient population had undergone a median of five to six prior therapies.[4][5]

Key Findings:

-

BTK Degradation: Rapid, robust, and sustained BTK degradation was observed in all patients, with a mean degradation of over 80% by day 22 of the first cycle.[5][7]

-

Clinical Responses: Clinically meaningful responses were observed, with an overall response rate (ORR) that increased with treatment duration, reaching 50% at six months in one cohort.[5] Responses were seen irrespective of prior BTK inhibitor treatment or the presence of BTK resistance mutations.[4][6]

-

Immunomodulatory Activity: Degradation of the cereblon neosubstrate Ikaros (IKZF1) was observed at all dose levels, confirming the immunomodulatory action of this compound.[5][8]

| Parameter | Value | Patient Population | Reference |

| Overall Response Rate (ORR) | 33% (95% CI 12–62%) | Relapsed/Refractory CLL | [4] |

| ORR at 6 months | 50% | Relapsed/Refractory CLL | [5] |

| Mean BTK Degradation | 83% by Cycle 1, Day 22 | Relapsed/Refractory CLL | [5] |

| Median Prior Therapies | 5 - 6 | Relapsed/Refractory B-cell Malignancies | [4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its effects on primary patient samples.

References

- 1. Apoptosis Protocols | USF Health [health.usf.edu]

- 2. stemcell.com [stemcell.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A cell culture system that mimics chronic lymphocytic leukemia cells microenvironment for drug screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. championsoncology.com [championsoncology.com]